2-Iodo-3-methyl-1H-indole
Description
Significance of the Indole (B1671886) Nucleus in Organic Synthesis and Heterocyclic Chemistry
The indole framework is a fundamental building block in the synthesis of a myriad of complex organic molecules. semanticscholar.org It is a key structural motif in many natural products, particularly alkaloids, and is present in numerous blockbuster drugs. semanticscholar.orgnih.gov The ability to functionalize the indole ring at various positions allows chemists to fine-tune the steric and electronic properties of the resulting derivatives, leading to a broad spectrum of chemical reactivity and biological activity. researchgate.netsci-hub.se Classical methods like the Fischer indole synthesis, developed in 1883, alongside modern synthetic strategies, have provided a robust toolbox for the construction and modification of indole-based compounds.
Overview of Halogenated Indole Derivatives as Synthetic Intermediates
Halogenated organic compounds, particularly halogenated heterocycles, are invaluable intermediates in organic synthesis. sci-hub.se They offer numerous possibilities for further functionalization, most notably through cross-coupling reactions. sci-hub.semdpi.com The introduction of a halogen atom onto the indole scaffold dramatically enhances its synthetic utility. sci-hub.se The C3 position of the indole ring is typically the most reactive site for electrophilic substitution, making 3-haloindoles readily accessible. sci-hub.seresearchgate.net These halogenated indoles can be transformed into more complex and functionalized structures, serving as crucial precursors in the synthesis of fine chemicals and pharmaceuticals. sci-hub.se
Positioning of 2-Iodo-3-methyl-1H-indole as a Key Synthetic Scaffold
Among the various halogenated indoles, this compound stands out as a particularly valuable synthetic scaffold. The presence of the iodine atom at the 2-position, a less common substitution pattern compared to the 3-position, provides a unique handle for regioselective modifications. This specific arrangement of substituents—an iodo group at C2 and a methyl group at C3—influences the electronic distribution within the indole ring, thereby directing subsequent chemical transformations. The iodine atom, being an excellent leaving group, facilitates a wide range of cross-coupling reactions, enabling the introduction of diverse functionalities at the C2 position. This makes this compound a strategic starting material for the synthesis of highly substituted and complex indole derivatives with potential applications in medicinal chemistry and materials science.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C9H8IN |
| Molecular Weight | 257.07 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 88-92 °C |
| CAS Number | 26349-45-7 |
Detailed Research Findings
The synthesis of this compound is typically achieved through the direct iodination of 3-methyl-1H-indole. Various iodinating agents can be employed, often in the presence of a base. The reaction proceeds with high regioselectivity for the 2-position due to the directing effect of the methyl group at the 3-position.
Recent research has highlighted the utility of this compound in various synthetic transformations. For instance, it serves as a key precursor in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at the 2-position of the indole ring, leading to the construction of complex molecular architectures.
For example, the Suzuki coupling of this compound with various boronic acids provides access to a wide range of 2-aryl- and 2-heteroaryl-3-methyl-1H-indoles. Similarly, Sonogashira coupling with terminal alkynes yields 2-alkynyl-3-methyl-1H-indoles, which are valuable intermediates for further synthetic elaborations. researchgate.net The Heck reaction with alkenes introduces vinyl groups at the 2-position, which can then be subjected to a variety of subsequent transformations.
The reactivity of the N-H bond in this compound also allows for further functionalization. N-alkylation or N-arylation can be readily achieved using appropriate electrophiles in the presence of a base, providing access to a diverse library of N-substituted 2-iodo-3-methylindoles. mdpi.comresearchgate.net These N-substituted derivatives often exhibit distinct chemical and physical properties compared to the parent compound.
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-3-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXJVBKCKXQMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformation Pathways of 2 Iodo 3 Methyl 1h Indole
Cross-Coupling Reactions of the C-2 Iodo Functionality
The C(sp²)-I bond at the 2-position of the indole (B1671886) is highly susceptible to oxidative addition to low-valent transition metal complexes, particularly those of palladium. This reactivity is the cornerstone of numerous carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the elaboration of the indole core into more complex molecular architectures.
The Suzuki-Miyaura and Stille reactions are powerful methods for the formation of C(sp²)-C(sp²) bonds and have been applied to iodoindoles. nih.govnih.gov These reactions typically involve the coupling of the iodoindole with an organoboron or organotin reagent, respectively, in the presence of a palladium catalyst and a base.
The Suzuki-Miyaura coupling is widely favored due to the stability and low toxicity of the boronic acid or boronate ester coupling partners. nih.govlibretexts.org The general mechanism involves the oxidative addition of the iodoindole to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the 2-aryl- or 2-vinyl-3-methylindole product. While specific examples for the unprotected 2-iodo-3-methyl-1H-indole are not extensively documented in readily available literature, the reactivity is well-established for analogous N-protected iodoindoles and other iodo-heterocycles. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields.
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Good |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | High |
Note: The data in this table represents typical conditions for Suzuki-Miyaura reactions of iodoindoles and are illustrative for the expected reactivity of this compound. Specific yields for this exact substrate may vary.
The Stille coupling utilizes organostannanes as the coupling partners. wikipedia.org Although organotin reagents are often highly toxic, the Stille reaction is valued for its tolerance of a wide range of functional groups. The catalytic cycle is similar to that of the Suzuki-Miyaura reaction. wikipedia.org The reaction of this compound with an organostannane, such as tributyl(vinyl)stannane or tributyl(phenyl)stannane, in the presence of a palladium catalyst would be expected to yield the corresponding 2-vinyl- or 2-phenyl-3-methylindole. acs.orgnih.gov
| Entry | Organostannane | Catalyst | Solvent | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | Moderate-Good |
| 2 | Tributyl(vinyl)stannane | PdCl₂(MeCN)₂ | DMF | Low-Moderate |
| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(dppf) | Dioxane | Good |
Note: This table illustrates the general conditions and expected outcomes for Stille coupling reactions involving iodoindoles, based on literature for analogous compounds. acs.orgnih.gov The yields are estimates and would require experimental verification for this compound.
The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. nih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govnih.gov The coupling of this compound with various terminal alkynes provides a direct route to 2-alkynyl-3-methylindoles. These products are valuable intermediates for the synthesis of more complex heterocyclic systems. The reaction generally proceeds under mild conditions and tolerates a variety of functional groups on the alkyne coupling partner. organic-chemistry.orgajol.info
| Entry | Terminal Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 92 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | THF | 88 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 95 |
Note: The data presented are representative of Sonogashira coupling reactions with iodoindoles and demonstrate the expected high efficiency for this compound based on analogous systems. nih.govnih.gov
The Heck reaction provides a means for the olefination of aryl halides, involving the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. masterorganicchemistry.comkhanacademy.org The reaction of this compound with an alkene, such as methyl acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base, would lead to the formation of a new carbon-carbon bond at the C-2 position, yielding a 2-alkenyl-3-methylindole derivative. The reaction typically proceeds with high trans selectivity. masterorganicchemistry.com For the reaction to be successful with the free (NH)-indole, protection of the indole nitrogen is often necessary to prevent side reactions. ucla.eduresearchgate.net
| Entry | Alkene | Catalyst | Base | Solvent | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ | Et₃N | DMF | Good |
| 2 | Styrene | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | Moderate-Good |
| 3 | n-Butyl acrylate | Pd(OAc)₂/dppf | NaOAc | DMA | Good |
Note: This table illustrates typical conditions for Heck reactions of iodoindoles. Yields are dependent on the specific substrates and reaction conditions, including whether the indole nitrogen is protected. ucla.eduresearchgate.net
While palladium is the most common catalyst for cross-coupling reactions of iodoindoles, other transition metals such as copper and nickel have also been employed.
Copper-catalyzed coupling reactions , often referred to as Ullmann-type reactions, can be used for the formation of C-N, C-O, and C-S bonds. organic-chemistry.org For instance, the coupling of this compound with amines, alcohols, or thiols in the presence of a copper catalyst can provide access to 2-amino-, 2-alkoxy-, and 2-thio-substituted indoles, respectively. nih.govorganic-chemistry.org These reactions often require higher temperatures and the use of specific ligands to achieve good yields.
Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed processes, often offering different reactivity and being more cost-effective. libretexts.orgucla.edu Nickel catalysts can promote Suzuki-Miyaura and other cross-coupling reactions of iodoindoles. nih.govchemrxiv.org In some cases, nickel catalysis can be effective for coupling with more challenging substrates or can proceed through different mechanistic pathways, such as those involving Ni(I)/Ni(III) catalytic cycles. nih.gov
Functionalization and Derivatization at Other Indole Ring Positions
While the C-2 iodo group is the most reactive site for cross-coupling, the indole ring itself can undergo other transformations, particularly electrophilic aromatic substitution.
The indole ring is an electron-rich aromatic system, and it readily undergoes electrophilic aromatic substitution. nih.gov The position of highest electron density and thus the most nucleophilic site is C-3. researchgate.net In the case of this compound, the C-3 position is already substituted with a methyl group, which precludes direct electrophilic attack at this site.
For example, bromination of 3-methylindoles with N-bromosuccinimide (NBS) can be directed to either the C-2 position or the methyl group depending on the reaction conditions and the nature of the N-1 protecting group. nih.govacs.org In the context of electrophilic aromatic substitution on the ring of this compound, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at one of the available positions on the benzene (B151609) moiety (C-4, C-5, C-6, or C-7), with the precise outcome depending on the specific electrophile and reaction conditions. For instance, nitration of 2-alkylindoles has been shown to occur at various positions on the benzene ring, often leading to mixtures of isomers. ajol.info Similarly, Friedel-Crafts acylation, typically using an acyl chloride and a Lewis acid like aluminum chloride, would introduce an acyl group onto the benzene portion of the indole. masterorganicchemistry.comwikipedia.orgsigmaaldrich.com The Vilsmeier-Haack reaction, which introduces a formyl group, is another common electrophilic substitution that would likely occur on the benzene ring in this substrate. organic-chemistry.orgwikipedia.orgijpcbs.comjk-sci.com
N-1 Functionalization and Protecting Group Strategies
The presence of the N-H bond in this compound offers a crucial handle for functionalization and the implementation of protecting group strategies. The modification of the indole nitrogen is often a critical step in multi-step syntheses, serving to modulate the nucleophilicity of the indole ring, improve solubility, or direct subsequent reactions to other positions of the scaffold.
Protecting the indole nitrogen is essential to prevent undesired side reactions during subsequent synthetic steps, such as metal-catalyzed cross-couplings or strong base-mediated reactions. The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal. Common protecting groups for indoles are stable under a variety of conditions yet can be cleaved selectively. A summary of frequently used N-protecting groups and their removal conditions is presented below.
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Cleavage Conditions |
| Benzenesulfonyl | -SO₂Ph (Bs) | Benzenesulfonyl chloride, Base (e.g., NaH) | Basic hydrolysis (e.g., NaOH, Mg/MeOH) |
| p-Toluenesulfonyl | -SO₂Tol (Tosyl, Ts) | p-Toluenesulfonyl chloride, Base | Basic hydrolysis, Reductive cleavage |
| tert-Butoxycarbonyl | -Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), DMAP | Strong acid (e.g., TFA, HCl) |
| Benzyl (B1604629) | -Bn | Benzyl bromide, Base (e.g., NaH, K₂CO₃) | Hydrogenolysis (e.g., H₂, Pd/C) |
| [2-(Trimethylsilyl)ethoxy]methyl | -SEM | SEM-Cl, Base (e.g., NaH) | Fluoride source (e.g., TBAF), Acid |
The 2-phenylsulfonylethyl group has also been reported as a useful protecting group for the indole nitrogen, as it can be readily removed under basic conditions through a reverse Michael reaction. researchgate.net The selection of an appropriate protecting group is crucial; for instance, the electronic nature of the N-protecting group can influence the regioselectivity of subsequent cyclization reactions. rsc.org
Beyond protection, direct functionalization of the N-1 position allows for the introduction of various substituents that can remain in the final molecule. N-alkylation or N-arylation can be readily achieved using appropriate electrophiles in the presence of a base. nih.gov For example, reaction with benzyl bromide in the presence of potassium hydroxide (B78521) can yield 1-benzyl-2-iodo-3-methyl-1H-indole. mdpi.comnih.gov This N-functionalization is not only a means of diversification but also a prerequisite for certain intramolecular reactions, such as the Heck cyclization, where a tether must be attached to the nitrogen atom.
Remote C-H Activation and Derivatization (e.g., C-7)
While the C-2 and C-3 positions of indole are typically the most reactive, recent advances in synthetic methodology have enabled the selective functionalization of the less reactive C-H bonds on the benzene portion of the indole ring. Remote C-H activation, particularly at the C-7 position, is a powerful strategy for constructing highly substituted indole derivatives. researchgate.net This approach relies on the installation of a directing group at the N-1 position, which coordinates to a transition metal catalyst and positions it in close proximity to the targeted C-H bond. nih.gov
This strategy allows for transformations that are otherwise difficult to achieve with classical electrophilic substitution, which typically favors the C-3, C-2, or C-5 positions. For this compound, this methodology opens a pathway to novel trisubstituted indole scaffolds.
The process involves first protecting or functionalizing the N-1 position with a suitable directing group. Bulky groups are often crucial for high reactivity and C-7 selectivity. researchgate.net Examples of effective directing groups for C-7 functionalization include:
Pivaloyl group: Directs iridium-catalyzed amidation. researchgate.net
Phosphinoyl group: Directs palladium-catalyzed arylation. researchgate.net
Amide and Ester groups: Can direct ruthenium-catalyzed C-7 alkenylation and amidation. nih.gov
Once the directing group is installed on the this compound core, a transition-metal catalyst (e.g., Palladium, Ruthenium, or Iridium) is used to cleave the C-7 C-H bond, forming a metallacyclic intermediate. This intermediate can then react with a variety of coupling partners, such as arylboronic acids, organic azides, or alkenes, to install a new substituent at the C-7 position. researchgate.netnih.gov A key advantage of this strategy is that many directing groups, like the pivaloyl group, can be tracelessly removed after the reaction, revealing the free N-H indole. nih.gov
| Catalyst System | Directing Group (N-1) | Transformation at C-7 |
| Iridium(III) | Pivaloyl | Amidation with organic azides |
| Palladium(II) Acetate | Phosphinoyl | Arylation with arylboronic acids |
| Ruthenium(II) | Amides, Esters | Alkenylation, Amidation |
Intramolecular Cyclization and Ring-Forming Processes Involving this compound
The C-2 iodo substituent serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling a variety of intramolecular cyclization strategies to build polycyclic indole derivatives.
Intramolecular Heck Cyclizations for Polycyclic Indole Derivatives
The intramolecular Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds, leading to the construction of new rings. wikipedia.org In the context of this compound, this reaction provides a direct route to fused polycyclic systems. The reaction involves the coupling of the C-2 position (an aryl halide) with an alkene tethered elsewhere on the molecule, typically at the N-1 position. wikipedia.orgprinceton.edu
The general strategy involves first synthesizing a precursor by attaching an alkenyl chain to the nitrogen atom of this compound. For example, N-alkylation with an appropriate alkenyl halide (e.g., 4-bromobut-1-ene) would yield N-alkenyl-2-iodo-3-methyl-1H-indole. This substrate, when subjected to a palladium(0) catalyst and a base, undergoes cyclization. The process begins with the oxidative addition of the palladium catalyst into the carbon-iodine bond at C-2. This is followed by migratory insertion of the tethered alkene into the newly formed palladium-carbon bond, and subsequent β-hydride elimination to release the cyclized product and regenerate the palladium(0) catalyst. wikipedia.org
This methodology can be used to form rings of various sizes, leading to the synthesis of complex frameworks such as carbolinones and other nitrogen-containing polycycles. nih.gov The regioselectivity of the alkene insertion (exo- vs. endo-cyclization) is often governed by steric factors and the length of the tether. princeton.edu
Oxidative Cyclization Reactions Leading to Fused Systems
Oxidative cyclization reactions provide another avenue for constructing fused ring systems from this compound derivatives. These reactions often utilize an oxidant to facilitate the ring-closing step. Iodine itself can serve as a catalyst for the oxidative cyclization of N-aryl enamines to form the indole skeleton, proceeding through a proposed radical pathway. sci-hub.se
Applying this concept to a pre-formed this compound scaffold would require the presence of a suitable pendant group that can participate in the cyclization. For instance, a substrate bearing a nucleophilic side chain attached to the nitrogen or derived from the C-3 methyl group could undergo an intramolecular cyclization onto the indole ring or another part of the molecule, promoted by an oxidant. The reaction could be initiated by oxidation of a nucleophilic center, followed by intramolecular attack. Such strategies can lead to the formation of C-N or C-C bonds, resulting in novel fused heterocyclic structures.
Rearrangement Reactions and their Synthetic Implications
The indole nucleus and its derivatives are known to participate in various rearrangement reactions, often under acidic or thermal conditions, leading to significant structural transformations. While specific rearrangement studies on this compound are not extensively documented, the behavior of related substituted indoles provides insight into potential transformation pathways.
One notable example is the acid-catalyzed rearrangement of 2-substituted indoles to their 3-substituted isomers. For instance, 2-acetylindole (B14031) has been shown to rearrange to the more thermodynamically stable 3-acetylindole (B1664109) in the presence of polyphosphoric acid. chemijournal.com This suggests that functional groups introduced at the C-2 position of this compound (after substitution of the iodide) could be susceptible to migration to the C-3 position, if the methyl group were absent.
Another relevant transformation is the Fischer indole synthesis itself, which proceeds via a key wikipedia.orgwikipedia.org-sigmatropic rearrangement of an N-arylhydrazone intermediate. firsthope.co.in More complex rearrangements have also been observed, such as a domino C4-arylation/3,2-carbonyl migration on a 3-acetylindole core, demonstrating the potential for acyl groups to migrate between positions on the pyrrole (B145914) ring under palladium catalysis. nih.gov Furthermore, certain complex 3,4-fused tricyclic indoles have been observed to undergo spontaneous rearrangement to form thermodynamically more stable naphthalene (B1677914) derivatives. beilstein-journals.org These examples highlight the latent reactivity of the indole scaffold and suggest that under specific catalytic or thermal conditions, this compound derivatives could undergo skeletal reorganizations to yield unexpected and structurally complex products.
Mechanistic Investigations of Reactions Involving 2 Iodo 3 Methyl 1h Indole
Elucidation of Reaction Mechanisms (e.g., radical, polar, concerted pathways)
Reactions involving 2-iodo-3-methyl-1H-indole can proceed through various mechanisms, including polar, radical, and concerted pathways. The operative mechanism is often dictated by the nature of the reactants, catalysts, and reaction conditions.
Polar Pathways: Polar mechanisms are common in reactions of indoles, which are electron-rich aromatic compounds. Electrophilic aromatic substitution is a characteristic reaction, typically occurring at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion) through resonance. However, in this compound, the C3 position is substituted. This directs electrophilic attack to other positions of the indole (B1671886) nucleus, though with generally lower reactivity.
One example of a polar mechanism is the iodine-catalyzed benzylation of indoles with benzylic alcohols. This reaction is believed to proceed through a halogen-bond activation pathway. Molecular iodine acts as a Lewis acid, activating the benzylic alcohol to facilitate the formation of a carbocation intermediate. The electron-rich indole then attacks this electrophile. For 3-substituted indoles, this attack would likely occur at the C2 position if it were unsubstituted. acs.org In the case of this compound, with both C2 and C3 positions occupied, electrophilic attack on the pyrrole (B145914) ring is less favorable, and reactions at the benzene (B151609) ring or N-alkylation might be observed, depending on the conditions.
Radical Pathways: While less common for indole itself, radical pathways can be involved in the synthesis and functionalization of iodoindoles. For instance, metal-free, photomediated reactions involving the activation of C-I bonds can proceed through radical intermediates. nih.gov In such a scenario, visible light irradiation in the presence of a suitable catalyst could induce homolytic cleavage of the C-I bond in this compound, generating an indol-2-yl radical. This highly reactive intermediate could then participate in various C-C or C-heteroatom bond-forming reactions. One study has proposed a mechanism involving a radical cation generated by single-electron transfer in the C-H amination of N-Ts-2-alkenylanilines to form indoles. organic-chemistry.org
Concerted Pathways: Concerted reactions, such as pericyclic reactions (e.g., cycloadditions), are also plausible for appropriately substituted this compound derivatives. For example, if a dienophilic moiety were attached to the indole nucleus, it could undergo a Diels-Alder reaction. The stereochemistry of such reactions is often highly controlled, proceeding in a concerted fashion where bond-making and bond-breaking occur simultaneously. libretexts.org While specific examples involving this compound are not prevalent in the literature, the general principles of concerted reactions would apply.
Role of Catalysts and Reagents in Directing Reactivity and Selectivity
Catalysts and reagents play a pivotal role in controlling the reactivity and selectivity of reactions involving this compound. They can influence which part of the molecule reacts (chemoselectivity), where the reaction occurs (regioselectivity), and the spatial orientation of the product (stereoselectivity).
Palladium and Copper Catalysts: Palladium and copper catalysts are extensively used in cross-coupling reactions of iodoindoles. The C-I bond at the C2 position of this compound is susceptible to oxidative addition to a low-valent palladium complex, initiating catalytic cycles such as those in Suzuki, Heck, and Sonogashira reactions. The choice of ligands on the palladium catalyst can significantly impact the efficiency and selectivity of these transformations.
Lewis and Brønsted Acids: Lewis and Brønsted acids can activate either the indole nucleus or the reacting partner. For instance, in Friedel-Crafts type reactions, a Lewis acid can coordinate to a carbonyl group of an electrophile, increasing its reactivity towards the indole ring. Molecular iodine itself can act as a mild Lewis acid catalyst, activating alcohols for C-alkylation of indoles. acs.org
Halogen-Bond Donors: Cationic halogen-bond donors have been shown to act as catalysts by activating C-I bonds. This activation proceeds via a C-I•••π interaction, which can facilitate cycloaddition reactions of 2-alkenylindoles. nih.gov This type of catalysis could potentially be applied to reactions of this compound to enhance the electrophilicity of the iodine atom and promote subsequent reactions.
The table below summarizes the role of various catalysts in reactions involving indole derivatives, which can be extrapolated to this compound.
| Catalyst/Reagent | Role | Potential Reaction with this compound |
| Palladium Complexes | Cross-coupling catalyst | Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination at the C2 position. |
| Copper Salts | Co-catalyst in cross-coupling, catalyst for cyclization | Ullmann coupling, Sonogashira co-catalyst. |
| Lewis Acids (e.g., AlCl₃, BF₃·OEt₂) | Activation of electrophiles | Friedel-Crafts acylation/alkylation on the benzene ring. |
| Molecular Iodine (I₂) | Mild Lewis acid catalyst | Activation of nucleophiles for substitution reactions. |
| Cationic Halogen-Bond Donors | Activation of C-I bond | Enhancement of electrophilicity at the C2-I bond for nucleophilic attack. |
Studies on Regioselectivity and Stereoselectivity in Synthetic Transformations
Regioselectivity: The regioselectivity of reactions involving this compound is largely governed by the substitution pattern of the indole core. The C3 position, which is the most nucleophilic site in unsubstituted indole, is blocked by a methyl group. stackexchange.com This directs electrophilic aromatic substitution to either the C2 position (which is less favorable due to the presence of the iodo group and potential steric hindrance) or, more commonly, to the benzene portion of the indole ring (positions C4, C5, C6, and C7). The precise position of substitution on the benzene ring will depend on the electronic effects of the indole nitrogen and any directing groups present on the benzene ring itself.
In nucleophilic substitution reactions, the C2 position is activated by the iodo leaving group. Thus, reactions with nucleophiles, particularly under palladium or copper catalysis, will selectively occur at the C2 position.
Stereoselectivity: Stereoselectivity becomes a key consideration when reactions involving this compound create new stereocenters. For example, in a Heck reaction of this compound with a prochiral alkene, the facial selectivity of the migratory insertion step can lead to the preferential formation of one enantiomer or diastereomer over another, especially when chiral ligands are employed on the palladium catalyst.
Similarly, if the methyl group at C3 were to be functionalized via a radical pathway, and this functionalization introduces a new stereocenter, the stereochemical outcome would depend on the approach of the incoming reagent to the intermediate radical.
While specific studies on the stereoselectivity of reactions of this compound are not widely reported, the principles of asymmetric catalysis and stereocontrolled reactions would be applicable in designing synthetic routes that produce enantiomerically enriched products.
Kinetic and Thermodynamic Considerations in Reaction Optimization
The optimization of reactions involving this compound requires an understanding of the kinetic and thermodynamic factors that govern the reaction rate and product distribution.
Kinetic Control: The rate of a reaction is determined by the height of the activation energy barrier. For reactions of this compound, several factors can influence the kinetics. In palladium-catalyzed cross-coupling reactions, the rate-determining step can be the oxidative addition of the C-I bond to the palladium center, or in some cases, the reductive elimination step. The choice of solvent, temperature, and ligands can significantly affect the rate of these steps. For instance, more polar solvents can stabilize charged intermediates and transition states, thereby accelerating the reaction. A kinetic study on the nitrosation of 3-methylindole (B30407) revealed that the reaction is surprisingly insensitive to acid catalysis, suggesting a different mechanism compared to other N-nitrosation reactions. organic-chemistry.org
Thermodynamic Control: The product distribution of a reversible reaction is determined by the relative thermodynamic stability of the products. In some cases, a kinetically favored product may not be the most thermodynamically stable one. By adjusting the reaction conditions, such as increasing the temperature or reaction time, it may be possible to favor the formation of the thermodynamically more stable isomer. Thermodynamic data for 2-methylindole, such as its gas-phase entropy and enthalpy of formation, have been determined experimentally and computationally. Such data is foundational for understanding the energetics of reactions involving this structural motif.
The interplay between kinetics and thermodynamics is crucial for optimizing reaction yields and selectivities. For example, in a reaction that can lead to multiple isomers, it is important to determine whether the desired product is favored under kinetic or thermodynamic control and to adjust the reaction conditions accordingly.
Advanced Characterization Techniques Applied to 2 Iodo 3 Methyl 1h Indole Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 2-Iodo-3-methyl-1H-indole derivatives. nih.govmdpi.com By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the molecular framework, connectivity, and substitution patterns. core.ac.ukyoutube.com
In the ¹H NMR spectrum of a 3-methyl-1H-indole core, distinct signals are expected. rsc.org The proton on the nitrogen (N-H) of the indole (B1671886) ring typically appears as a broad singlet in the downfield region, often around δ 7.8-8.1 ppm. rsc.org The protons on the aromatic portion of the indole ring resonate between δ 7.0 and 7.6 ppm, with their specific chemical shifts and coupling patterns being dependent on the substitution on the ring. rsc.org The methyl group at the C3 position characteristically produces a singlet at approximately δ 2.3 ppm. rsc.org For this compound, the introduction of the iodine atom at the C2 position would remove the proton at that position, simplifying the spectrum in that region.
The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom in the molecule. mdpi.comrsc.org The iodine substituent at the C2 position would significantly influence the chemical shift of C2, typically causing a shift to a much higher field (lower ppm value) compared to an unsubstituted indole. The other carbons of the indole ring and the methyl group would have characteristic chemical shifts allowing for full structural assignment. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Substituted 3-methyl-1H-indole Derivatives Data is illustrative and based on similar known structures. Actual values for this compound may vary.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-H | ~7.9 (broad singlet) | - |
| C2-H | - | ~135 |
| C3-CH₃ | ~2.3 (singlet) | ~9.6 |
| C4-H | ~7.3-7.6 (doublet) | ~122-124 |
| C5-H | ~7.1-7.3 (multiplet) | ~120-122 |
| C6-H | ~7.1-7.3 (multiplet) | ~120-122 |
| C7-H | ~7.5-7.7 (doublet) | ~111-112 |
| C3a (quaternary) | - | ~129-130 |
| C7a (quaternary) | - | ~135-137 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. fu-berlin.de For this compound (molecular formula C₉H₈IN), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight.
Electron impact (EI) is a common ionization technique that provides detailed fragmentation data. scirp.orgresearchgate.net The fragmentation of indole derivatives often follows characteristic pathways. scirp.orgnih.gov A primary and highly significant fragmentation for this compound would be the cleavage of the C-I bond, resulting in the loss of an iodine radical (I•), which has a mass of 127 amu. This would produce a prominent fragment ion [M-127]⁺ at m/z 130, corresponding to the 3-methyl-1H-indolyl cation. Further fragmentation of this ion could involve the loss of a methyl radical (•CH₃) or hydrogen cyanide (HCN), which are characteristic fragmentation pathways for the indole ring system. scirp.orgresearchgate.net
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Description | Proposed Structure/Loss | Predicted m/z |
| Molecular Ion | [C₉H₈IN]⁺ | 257 |
| Loss of Iodine | [C₉H₈N]⁺ | 130 |
| Loss of Iodine and HCN | [C₈H₇]⁺ | 103 |
| Loss of Iodine and Methyl Radical | [C₈H₅N]⁺ | 115 |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. amanote.com This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and stereochemistry. rsc.orgresearchgate.net For derivatives of this compound that form suitable single crystals, this analysis reveals the exact solid-state conformation. mdpi.com
The analysis also elucidates the supramolecular structure, which describes how individual molecules pack together in the crystal lattice. mdpi.com This packing is governed by intermolecular forces such as hydrogen bonding (e.g., involving the indole N-H group), halogen bonding (involving the iodine atom), and van der Waals interactions. Understanding these interactions is crucial for comprehending the material's physical properties. While the specific crystal structure of this compound is not detailed here, the data obtained from such an analysis would be presented in a standardized format, as shown in the illustrative table below.
Table 3: Illustrative Single Crystal X-ray Diffraction Data for an Indole Derivative This data is representative of what would be obtained from an X-ray crystallography experiment on a suitable crystal of an indole derivative. mdpi.commdpi.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.8707 |
| b (Å) | 15.9681 |
| c (Å) | 11.9798 |
| β (°) | 100.283 |
| Volume (ų) | 1481.44 |
| Z (Molecules/unit cell) | 4 |
Chromatographic and Spectroscopic Methods for Reaction Monitoring and Purity Assessment
Ensuring the purity of this compound and monitoring its synthesis requires the use of chromatographic and spectroscopic techniques. nih.gov Chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is essential for separating the target compound from starting materials, byproducts, and other impurities. nih.gov
In an HPLC method, a reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is typically achieved using a UV detector, set to a wavelength where the indole chromophore absorbs strongly. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all observed peaks.
GC, often coupled with a mass spectrometer (GC-MS), is another powerful tool for purity assessment, especially for volatile compounds. researchgate.net The retention time of the compound is a characteristic property, while the mass spectrometer provides confirmation of the identity of the peak.
These methods are also invaluable for reaction monitoring. By taking small aliquots from the reaction mixture over time and analyzing them by HPLC or GC, chemists can track the disappearance of reactants and the formation of the product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize impurities. researchgate.net
Theoretical and Computational Studies of 2 Iodo 3 Methyl 1h Indole and Its Transformations
Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of 2-Iodo-3-methyl-1H-indole. These theoretical methods can predict optimized molecular geometries, bond lengths, and bond angles, offering a detailed three-dimensional picture of the molecule.
Table 1: Key Parameters from Quantum Chemical Calculations for this compound
| Parameter | Description | Significance |
|---|---|---|
| Optimized Geometry | The lowest-energy 3D arrangement of atoms, including bond lengths (e.g., C-I, C-N, C-C) and angles. | Provides the foundational structure for all other electronic property calculations. |
| Electron Density Distribution | A map showing where electrons are most likely to be found within the molecule. | Highlights electron-rich and electron-poor regions, key to predicting reactivity. |
| Partial Atomic Charges | Calculated charge localized on each atom in the molecule. | Indicates the polarity of bonds (e.g., the C-I bond) and potential sites for nucleophilic or electrophilic attack. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The HOMO-LUMO gap is an indicator of chemical stability; the orbitals' locations show likely sites of electron donation (HOMO) and acceptance (LUMO). |
Computational Modeling of Reaction Pathways, Transition States, and Energy Barriers
This compound is a valuable synthetic intermediate, particularly in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. Computational modeling can provide deep insights into the mechanisms of these transformations.
By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products. This involves locating and characterizing the structures and energies of all intermediates and, crucially, the transition states that connect them. The energy of a transition state relative to the reactants determines the activation energy or energy barrier of a reaction step. A higher barrier corresponds to a slower reaction rate.
For a reaction such as the Suzuki coupling of this compound with a boronic acid, computational modeling could elucidate the detailed steps of the catalytic cycle:
Oxidative Addition: Modeling the insertion of the palladium(0) catalyst into the C-I bond of the indole (B1671886).
Transmetalation: Simulating the transfer of the organic group from the boronic acid to the palladium center.
Reductive Elimination: Modeling the final step where the new C-C bond is formed and the palladium(0) catalyst is regenerated.
These models allow for a comparison of different potential pathways and can explain experimentally observed outcomes, such as product yields and reaction rates.
Prediction of Reactivity Patterns and Site Selectivity based on Electronic Descriptors
The reactivity of this compound is governed by its electronic structure. The substituents at the C2 (iodo) and C3 (methyl) positions create a unique reactivity profile compared to unsubstituted indole. The iodine atom serves as an excellent leaving group in cross-coupling reactions, making the C2 position the primary site for functionalization via these methods.
Computational chemistry uses various electronic descriptors, derived from the calculated electronic structure, to predict reactivity and site selectivity.
Table 2: Electronic Descriptors and Their Predictive Role for this compound
| Electronic Descriptor | Definition | Predicted Reactivity Insight |
|---|---|---|
| Molecular Electrostatic Potential (MEP) | A 3D plot of the electrostatic potential on the electron density surface. | Visualizes electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions. The N-H proton would appear as a site of positive potential, while the π-system of the rings would be of negative potential. |
| Frontier Orbital Densities (HOMO/LUMO) | The spatial distribution of the HOMO and LUMO across the molecule. | The location of the HOMO indicates the most probable sites for electrophilic attack. The location of the LUMO indicates the most probable sites for nucleophilic attack. |
| Fukui Functions | The change in electron density at a specific point when the total number of electrons in the molecule changes. | Quantitatively predicts the most reactive sites for electrophilic, nucleophilic, and radical attack. |
The directing effect of the methyl group at C3 generally favors electrophilic substitution at other positions on the indole ring, but the presence of the iodo group at C2 makes transition-metal-catalyzed cross-coupling the most significant reaction pathway for this molecule.
Analysis of Noncovalent Interactions and Supramolecular Assemblies
The way this compound molecules interact with each other in the solid state is determined by noncovalent interactions. These interactions dictate the crystal packing and the formation of larger supramolecular assemblies. While a published crystal structure for this specific compound is not available, its molecular features suggest the potential for several key interactions.
Hydrogen Bonding: The N-H group of the indole ring is a classic hydrogen bond donor. It can form hydrogen bonds with suitable acceptors, such as the iodine atom of a neighboring molecule (N-H···I) or the π-electron cloud of an adjacent indole ring (N-H···π).
Halogen Bonding: The iodine atom at the C2 position can act as a halogen bond donor. Due to a phenomenon known as the σ-hole, the iodine atom has a region of positive electrostatic potential on its outermost surface, opposite to the C-I bond. This allows it to interact favorably with Lewis bases or electron-rich regions, such as the nitrogen atom (I···N) or the π-system (I···π) of another indole molecule.
π-π Stacking: The aromatic indole rings can stack on top of each other, interacting through their delocalized π-electron systems. These interactions can be in a parallel or offset arrangement.
The interplay of these different noncovalent forces would ultimately define the three-dimensional architecture of the crystal lattice. Computational methods can be used to calculate the energies of these individual interactions and to predict plausible crystal packing arrangements.
Synthetic Utility and Applications of 2 Iodo 3 Methyl 1h Indole As a Versatile Building Block
Precursor in the Synthesis of Complex Indole (B1671886) Alkaloids and Natural Product Scaffolds
Indole alkaloids represent a large and structurally diverse class of natural products, many of which possess significant biological activities. nih.govresearchgate.net The total synthesis of these complex molecules is a continuing challenge that drives the development of innovative synthetic strategies. lu.se 2-Iodo-3-methyl-1H-indole is a valuable precursor in this field due to the strategic placement of the iodo group, which facilitates key carbon-carbon and carbon-heteroatom bond formations through cross-coupling reactions.
While the direct synthesis of a named complex alkaloid starting from this compound is not prominently detailed in recent literature, its utility is inferred from established synthetic strategies. For instance, the synthesis of the natural product arcyriaflavin A, an indolocarbazole alkaloid, involves the oxidative coupling of indole derivatives. rsc.org The C-I bond in this compound is an ideal functional group for participating in modern palladium-catalyzed coupling reactions, which are frequently employed in the late-stage construction of complex alkaloid cores. nih.gov Strategies for building bisindole alkaloids, such as accedinisine, and other complex structures like mitragynine (B136389) often rely on the precise and efficient formation of bonds at the indole C2 and C3 positions. nih.gov The iodo-indole motif serves as a reliable electrophilic partner in these transformations, enabling chemists to forge the intricate ring systems characteristic of these natural products.
The synthesis of the alga alkaloid tjipanazole I, for example, was achieved via a multi-component reaction that utilized 2-iodoaniline (B362364) derivatives to construct the indole core in a de novo fashion, highlighting the importance of the iodo-arene motif in building such structures. researchgate.net This underscores the potential of pre-functionalized indoles like this compound as ready-to-use building blocks for similar synthetic endeavors.
Building Block for the Construction of Fused Heterocyclic Ring Systems (e.g., Carbolinones, Indolizines, Thiazoloindoles)
The fusion of additional heterocyclic rings onto the indole framework generates polycyclic systems with unique chemical and biological properties. This compound is an excellent starting material for creating these fused structures, particularly through transition-metal-catalyzed reactions.
Carbolinones: β-Carbolinones are a key structural feature in many natural alkaloids and serve as important intermediates in their synthesis. beilstein-journals.org Palladium-catalyzed carbonylative cyclization is a powerful method for constructing these fused systems. nih.gov For example, the intramolecular carbonylation of 2-(2-iodophenyl)-1H-indoles can produce indeno[1,2-b]indol-5-one derivatives. nih.gov By analogy, a suitably functionalized this compound could undergo palladium-catalyzed intramolecular reactions, such as aminocarbonylation or Heck reactions, to form the pyridinone ring characteristic of β-carbolinones. beilstein-journals.org
Indolizines: The indolizine (B1195054) scaffold is another privileged heterocyclic system found in various natural products. rsc.orgorganic-chemistry.org While many syntheses start from pyridine (B92270) or pyrrole (B145914) precursors, modern methods are expanding the scope of accessible starting materials. Gold- and palladium-catalyzed reactions have been developed for the annulation of rings onto the indole core to form indolizine-type structures. organic-chemistry.orgrsc.org The reactivity of the C-I bond in this compound makes it a prime candidate for participating in domino reactions, such as a cascade carbopalladation-annulation approach, to build the fused pyrrole ring of the indolizine system.
Thiazoloindoles: The thiazole (B1198619) ring is a common feature in many pharmacologically significant molecules. The synthesis of 2-(indol-3-yl)thiazole derivatives has been accomplished through multistep continuous flow processes that culminate in a Fischer indole synthesis. nih.gov In these routes, a pre-formed thiazole is used to build the indole ring. Conversely, this compound can be envisioned as a substrate for building a fused thiazole ring. For example, a Sonogashira coupling to introduce an alkyne at the C2 position, followed by a cyclization reaction with a sulfur source, could provide access to the thiazolo[3,2-a]indole skeleton.
Application in Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, biologically active molecules in the final steps of a synthesis. nih.gov This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without having to restart the synthesis from scratch. digitellinc.com The carbon-iodine bond is exceptionally well-suited for LSF due to its well-defined reactivity in a variety of cross-coupling reactions. nih.gov
If the this compound core is embedded within a larger bioactive compound, the C2-iodo group serves as a versatile anchor point for diversification. For instance, palladium-catalyzed reactions can be used to convert the C-I bond into a C-C, C-N, or C-O bond under mild conditions that are compatible with a wide range of functional groups typically found in drug molecules. nih.govresearchgate.net
Recent advances have demonstrated the ability to transform aromatic halides into phenols or to introduce fluorine atoms at a late stage, modifications that can profoundly impact a molecule's pharmacokinetic properties. nih.gov The this compound motif is an ideal substrate for these transformations. Furthermore, strategies for skeletal editing, where atoms within the core ring system are altered, represent a frontier in LSF. researchgate.netchemrxiv.orgbohrium.com The defined reactivity of the iodo-indole makes it a potential starting point for such complex, core-modifying transformations.
Development of Novel Chemical Methodologies Utilizing the Iodo-Indole Motif
The unique reactivity of the iodo-indole motif has not only been exploited for the synthesis of target molecules but has also driven the development of new chemical reactions and methodologies.
A prime example is the extensive development of palladium-catalyzed cross-coupling reactions for indole functionalization. Methodologies such as the Suzuki, Heck, and Sonogashira couplings have become indispensable tools in organic synthesis, and iodo-indoles are premier substrates for these reactions. nih.govnih.gov The development of specialized ligands and reaction conditions has enabled the efficient coupling of this compound with a wide variety of partners, including boronic acids, alkenes, and terminal alkynes, providing access to a diverse range of substituted indoles that would be difficult to prepare otherwise. nih.gov
The table below summarizes typical conditions for palladium-catalyzed cross-coupling reactions performed on iodo-indole substrates, illustrating the versatility of this methodology.
| Reaction Type | Coupling Partner | Catalyst System | Base/Additives | Typical Yield |
|---|---|---|---|---|
| Suzuki Coupling | Phenylboronic Acid | Pd(OAc)₂ | Na₂CO₃, NaBPh₄ | 90% nih.gov |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 92% nih.gov |
| Heck Coupling | Methyl Acrylate (B77674) | Pd(OAc)₂ | KOAc, n-Bu₄NCl | 81-92% |
More recently, novel transformations that perform multiple functionalizations in a single step have been developed. For example, a 1,3-iodo-amination of 2-methyl indoles has been reported. chiba-u.ac.jpsemanticscholar.orgnih.gov This reaction utilizes a hypervalent iodine(III) reagent to achieve a Csp²–Csp³ dual functionalization, installing an aminomethyl group at the C2-methyl position and an iodine atom at the C3 position simultaneously. chiba-u.ac.jpnih.gov This innovative methodology provides rapid access to complex 2,3-disubstituted indoles, which are key frameworks in many indole alkaloids and pharmaceuticals, demonstrating the continuing evolution of synthetic methods centered on the iodo-indole motif. chiba-u.ac.jp
Q & A
Q. How can reaction conditions be optimized for the synthesis of 2-Iodo-3-methyl-1H-indole using iodine catalysis?
Methodological Answer: Optimizing iodine-catalyzed reactions involves adjusting catalyst loading, temperature, and solvent. For example, in the synthesis of related indole derivatives, using 10 mol% iodine in acetonitrile at 40°C for 5 hours achieved a 98% yield (Entry 16, Table 1, ). Lower temperatures (e.g., rt) or alternative catalysts (FeCl₃, AlCl₃) resulted in significantly reduced yields (<20%). Systematic screening of parameters using Design of Experiments (DoE) frameworks is recommended to identify optimal conditions .
Q. What spectroscopic methods are recommended for confirming the structure of this compound?
Methodological Answer: Structural confirmation requires a combination of techniques:
- ¹H/¹³C NMR : To assign proton and carbon environments, particularly distinguishing the iodo-substituted position (C2) and methyl group (C3).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ ion).
- Cross-referencing with literature data : Spectral matches to published indole derivatives (e.g., this compound’s data aligns with prior reports; ). For crystallographic validation, SHELXL ( ) or ORTEP-III ( ) can refine X-ray diffraction data .
Q. How can researchers address contradictions in reaction yields when varying catalysts or conditions?
Methodological Answer: Contradictions often arise from competing reaction pathways or unaccounted variables. For example, iodine (10 mol%) outperformed FeCl₃ or p-TsOH in indole alkylation (, Table 1). To resolve discrepancies:
- Conduct control experiments (e.g., blank reactions without catalyst).
- Analyze byproducts via LC-MS or TLC to identify side reactions.
- Use statistical tools (e.g., ANOVA) to assess significance of variables like temperature or solvent. Cross-disciplinary approaches, such as computational mechanistic studies, can clarify catalyst behavior .
Advanced Research Questions
Q. What role does iodine play in the electrophilic substitution reactions of indole derivatives?
Methodological Answer: Iodine acts as a mild Lewis acid, polarizing substrates to enhance electrophilicity. In indole alkylation, iodine facilitates the generation of carbocation intermediates (e.g., from benzyl alcohols) that undergo regioselective attack at the indole C3 position ( ). Compared to stronger acids (e.g., AlCl₃), iodine minimizes side reactions (e.g., dimerization) due to its reversible coordination, making it ideal for sensitive substrates. Kinetic studies (e.g., rate profiling) and DFT calculations can further elucidate its role .
Q. How can computational tools assist in the structural analysis of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts optimized geometries and electronic properties (e.g., charge distribution at iodine).
- SHELX suite : Refines crystallographic data to resolve bond lengths/angles, particularly the C-I bond ( ).
- ORTEP-III : Generates thermal ellipsoid diagrams to visualize atomic displacement parameters, critical for assessing structural rigidity ( ). Combining these tools with experimental data ensures accurate structural assignments .
Q. What advanced purification techniques are effective for isolating this compound from complex mixtures?
Methodological Answer:
- Flash Chromatography : Use gradient elution (e.g., cyclohexane/EtOAc 8:2 to 7:3) to separate iodinated indoles from polar byproducts ().
- Recrystallization : Optimize solvent pairs (e.g., hexane/DCM) based on solubility differences.
- HPLC-PDA : For high-purity requirements, employ reverse-phase columns (C18) with UV monitoring at 254 nm. Purity validation via ¹H NMR (integration of residual peaks) and HRMS is essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
